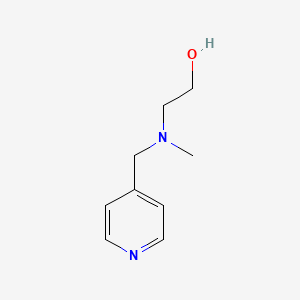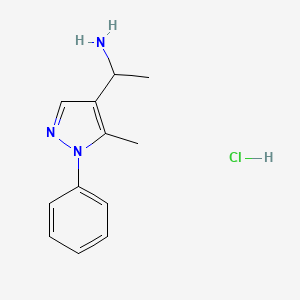![molecular formula C13H14BrNO4 B3222851 Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate CAS No. 121565-03-5](/img/structure/B3222851.png)
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
Overview
Description
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a synthetic organic compound belonging to the benzoxazine class. It features a benzoxazine ring, a versatile structure known for its stability and reactivity in various synthetic applications. The presence of bromine and methyl groups further enhances its potential for diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate typically involves a multi-step process. One common method starts with the bromination of 2-(8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid using bromine in the presence of a solvent like acetic acid. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to form the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and precise control over reaction conditions. Automated systems can streamline the bromination and esterification steps, ensuring consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The compound can be reduced using agents such as lithium aluminium hydride, particularly targeting the carbonyl groups.
Substitution: : The bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: : Conversion to corresponding carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Generation of new compounds with varied functional groups.
Scientific Research Applications
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is valuable in several fields:
Chemistry: : It serves as a building block for complex organic molecules, particularly in the synthesis of benzoxazine derivatives.
Biology: : Its derivatives are used to investigate biological pathways and enzyme mechanisms.
Medicine: : Potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: : Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate's effects are primarily related to its structural features. The benzoxazine ring can interact with various molecular targets, including enzymes and receptors, potentially altering their activity. The bromine atom and other substituents can enhance binding specificity and reactivity, affecting pathways involved in biochemical processes.
Comparison with Similar Compounds
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate stands out due to its unique combination of a bromine atom and benzoxazine ring. Similar compounds include:
Ethyl 2-(6-chloro-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: : Similar structure with chlorine instead of bromine.
Ethyl 2-(6-fluoro-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: : Fluorine substituent providing different reactivity and applications.
Ethyl 2-(6-iodo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: : Iodine-substituted variant with unique chemical properties.
This compound's distinct bromine and methyl groups offer a balance of stability and reactivity, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(6-bromo-8-methyl-3-oxo-1,4-benzoxazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-3-18-12(17)6-15-10-5-9(14)4-8(2)13(10)19-7-11(15)16/h4-5H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAGBEWRNIFMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3222776.png)

![3-Methylidenebicyclo[3.2.1]octan-8-one](/img/structure/B3222793.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethoxybenzamide hydrochloride](/img/structure/B3222804.png)
![2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222820.png)

![6-Ethyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222822.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride](/img/structure/B3222826.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride](/img/structure/B3222834.png)
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222843.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B3222857.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3222862.png)
![6-Benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222864.png)
![2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222872.png)
